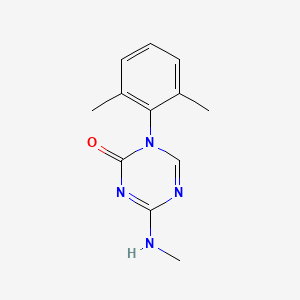

1,3,5-Triazin-2(1H)-one, 1-(2,6-dimethylphenyl)-4-(methylamino)-

Cat. No. B8408331

Key on ui cas rn:

74526-21-9

M. Wt: 230.27 g/mol

InChI Key: PVSOYDNHAITJJW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04452980

Procedure details

About 200 mg. of 1-(2',6'-dimethylphenyl)-3-methylamidinourea is introduced into a gas chromatograph hypo vial and dissolved in 1 ml. of acetonitrile. To the solution is added 0.2 ml. of DMF DMA reagent. The vial is sealed with crimper and heated at 105° C. for 15 minutes in an oven. Seven vials are made. The contents of the vials are then put into a long-neck round bottom flask and evaporated to dryness by a flask evaporator. The solid mass is dissolved in a mixture of 30 ml. of CH Cl3 and 20 ml. of water and shaken vigorously in a 60 ml. separatory funnel. The aqueous layer is discarded and 20 ml. of water is added and shaken. The CH Cl3 layer is then taken off and about 10 g. of anhydrous Na2SO4 is added, the CH Cl3 solution is decanted into a flask and evaporated to dryness. The solid material is dissolved in pentanone-2 (about 80 ml.) at 70° C. The solution is concentrated and crystallizes upon cooling. The crystals are collected and dried in a desiccator with P2O5 with vacuum for one hour.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

DMF DMA

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10]([NH:12][C:13](=[NH:16])[NH:14][CH3:15])=[O:11].[C:17](#N)C>CN(C=O)C.CC(N(C)C)=O>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[N:9]1[CH:15]=[N:14][C:13]([NH:16][CH3:17])=[N:12][C:10]1=[O:11] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC=C1)C)NC(=O)NC(NC)=N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Three

|

Name

|

DMF DMA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O.CC(=O)N(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

of water and shaken vigorously in a 60 ml

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 1 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the solution is added 0.2 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vial is sealed with crimper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The contents of the vials are then put into a long-neck round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness by a flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid mass is dissolved in a mixture of 30 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of water is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of anhydrous Na2SO4 is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the CH Cl3 solution is decanted into a flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid material is dissolved in pentanone-2 (about 80 ml.) at 70° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallizes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals are collected

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried in a desiccator with P2O5 with vacuum for one hour

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(C(=CC=C1)C)N1C(N=C(N=C1)NC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |